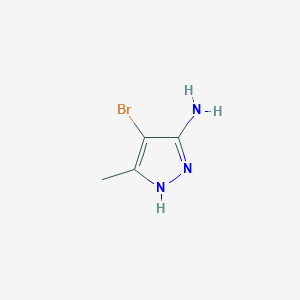![molecular formula C7H11N3 B174946 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine CAS No. 100501-59-5](/img/structure/B174946.png)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
Vue d'ensemble
Description
“2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine” is a chemical compound with the molecular formula C7H11N3 . It is a derivative of pyrazolo[4,3-C]pyridine .
Synthesis Analysis
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine and its derivatives has been reported in several studies . For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase .Molecular Structure Analysis
The molecular structure of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine consists of a pyrazolo[4,3-C]pyridine core with a methyl group attached to the pyrazole ring . The InChIKey for this compound is LMKWUPAUGHIUOF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is 137.18 g/mol . The exact mass and monoisotopic mass are 137.095297364 g/mol . The compound has a topological polar surface area of 29.8 Ų .Applications De Recherche Scientifique
Antiproliferative Activity
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values . The compound 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Safety Measures
The Material Safety Data Sheet (MSDS) provides information on the safety measures to be taken when handling this compound . It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Fire Fighting Measures
In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .
Accidental Release Measures
In case of accidental release, mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal . Do not allow material to enter drains or water courses .
Handling and Storage
This product should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It is recommended to wear suitable personal protective equipment which performs satisfactorily and meets local/state/national standards .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown inhibitory effects on certain enzymes and receptors, which could suggest potential targets .
Biochemical Pathways
Similar compounds have been found to influence various cellular processes, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (13718 g/mol) and other physical properties such as boiling point (272℃), density (127 g/cm³), and flash point (119℃) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown antiproliferative activity against certain cancer cell lines, suggesting that this compound may also have potential therapeutic effects .
Action Environment
The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
Propriétés
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-6-4-8-3-2-7(6)9-10/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVJRYQSXKFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579311 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine | |
CAS RN |
100501-59-5 | |
| Record name | 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100501-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)




